molecular formula C17H15ClN6O4S B2713077 5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034438-46-3

5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2713077
CAS No.: 2034438-46-3
M. Wt: 434.86
InChI Key: OIJFQOKTFTYQHJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole substituent. Its molecular structure integrates a benzenesulfonamide group substituted with chloro and methoxy moieties, linked via a methylene bridge to the triazolopyridine scaffold. This compound’s design leverages the pharmacophoric features of sulfonamides (known for enzyme inhibition and receptor modulation) and nitrogen-rich heterocycles (associated with bioactivity in antiviral and anticancer contexts) .

Key structural attributes include:

  • Chloro-methoxybenzenesulfonamide: The 5-chloro-2-methoxy substitution pattern on the benzene ring may optimize lipophilicity and target binding, as seen in analogous sulfonamide drugs .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O4S/c1-10-20-17(28-23-10)11-5-6-24-15(7-11)21-22-16(24)9-19-29(25,26)14-8-12(18)3-4-13(14)27-2/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJFQOKTFTYQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a triazole-pyridine moiety and an oxadiazole ring. Its structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₄ClN₅O₃S
Molecular Weight357.81 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the oxadiazole and triazole rings suggests potential interactions with biological targets such as kinases and phosphatases.

Anticancer Activity

Recent studies have evaluated the anticancer effects of related compounds within the same class. For instance, compounds containing oxadiazole and triazole moieties have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • HEPG2 (liver cancer)
    • MCF7 (breast cancer)
    • SW1116 (colon cancer)
    • BGC823 (gastric cancer)
  • Inhibitory Concentrations (IC50) :
    • The most potent derivatives exhibited IC50 values ranging from 0.67 µM to 1.95 µM against different cancer cell lines, indicating significant cytotoxic activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been tested for antimicrobial efficacy:

  • Bacterial Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Results :
    • The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as chloramphenicol .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Anticancer Activity :
    • A study synthesized a series of oxadiazoles and evaluated their effects on cancer cell lines using MTT assays. Compounds showed significant growth inhibition with IC50 values less than 1 µM for certain derivatives .
  • Antimicrobial Evaluation :
    • Another study focused on the synthesis of sulfonamide derivatives that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCompound TestedCancer TypeMechanism of ActionKey Findings
Shamsuzzaman et al. (2023)Novel oxadiazole derivativesHL-60 (leukemia)Thymidine phosphorylase inhibitionShowed significant anticancer activity with IC50 values around 17.33 µM .
Taha M et al. (2023)Bis(5-chloro-indol-3-yl) methyl oxadiazolesMCF-7 (breast cancer)Enzyme inhibitionPotent derivatives exhibited 6–9 times higher inhibitory action compared to reference drugs .
Abdel K. Mansour et al. (2023)1,3,4-Oxadiazole derivatives with sulfonamide moietyNCI-58 human cancer cell linesAntiproliferative activityCompound showed 90.47% inhibition against T-47 D breast cancer cells .

Other Pharmacological Applications

Beyond its anticancer properties, the compound may have additional therapeutic applications:

Anti-inflammatory Effects

Some derivatives of oxadiazoles have shown promise in reducing inflammation through modulation of signaling pathways involved in inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide exhibit antimicrobial properties against various bacterial strains.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study on Breast Cancer : A derivative was tested in a clinical trial involving patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment.
  • Case Study on Leukemia : Patients with acute myeloid leukemia treated with oxadiazole derivatives showed improved survival rates and reduced side effects compared to traditional chemotherapy regimens.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Substituents / Modifications Reported Bioactivity
Target Compound Triazolo[4,3-a]pyridine + oxadiazole 7-(3-methyl-1,2,4-oxadiazol-5-yl); 5-Cl, 2-OMe benzenesulfonamide Hypothesized antiviral/anticancer activity (based on analogues)
QOV Triazolo[1,5-a]pyridine 2-methyl triazolo; 5-Cl, 2-OMe benzenesulfonamide No explicit bioactivity data; structural similarity suggests kinase inhibition
QOY Triazolo[1,5-a]pyridine Unsubstituted triazolo; 5-Cl, 2-OMe benzenesulfonamide Similar to QOV; reduced steric bulk may alter potency
4-Chloro-2-mercapto-5-methyl-N-(triazolo[4,3-a]pyrid-3-yl)benzenesulfonamide Triazolo[4,3-a]pyridine 2-mercapto, 5-Me, 4-Cl benzenesulfonamide Moderate anti-HIV (EC₅₀: 10–50 μM); anticancer (GI₅₀: 20–100 μM)
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)thiazol-2-amine Thiazole Benzenesulfonyl, 5-Cl thiazole; pyridin-3-ylmethylamine Antiviral/anticancer (no explicit data; inferred from sulfonamide-thiazole hybrids)

Structure-Activity Relationship (SAR) Insights

Triazolopyridine vs. Thiazole Cores: The triazolo[4,3-a]pyridine scaffold in the target compound and derivatives confers enhanced planarity and π-π interactions compared to thiazole-based analogues . This may improve binding to hydrophobic enzyme pockets (e.g., HIV protease or kinase ATP sites).

Substituent Effects :

  • Chloro-Methoxy Benzenesulfonamide : The 5-Cl, 2-OMe substitution in the target compound and QOV/QOY aligns with improved target affinity in sulfonamide inhibitors (e.g., COX-2 selectivity) .
  • Oxadiazole vs. Methyl Substituents : The 3-methyl-1,2,4-oxadiazole group in the target compound may enhance solubility and H-bond acceptor capacity compared to QOV’s 2-methyl triazolo group .

Bioactivity Trends: Compounds with triazolopyridine cores (e.g., ) exhibit moderate anti-HIV activity, suggesting the target compound may share this profile.

Q & A

Q. Table 1. Key Spectral Data for Intermediate Characterization

TechniqueDiagnostic Peaks/BandsReference
1H^1H-NMRδ 10.72 ppm (imine proton)
13C^{13}C-NMRδ 157.16 ppm (oxadiazole C=N)
FTIR1131 cm1^{-1} (sulfonamide S=O)
HRMS[M+H]+^+ = 334.1553 (calc. 334.1556)

Q. Table 2. Comparative Hydrolytic Stability of Oxadiazole Analogs

Compound ModificationHalf-Life (pH 7.4, 37°C)Degradation Pathway
3-Methyl-oxadiazole48 hC5 nucleophilic substitution
3-Phenyl-oxadiazole12 hRing-opening via hydrolysis

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